1,2,3,3-テトラクロロプロペン

概要

説明

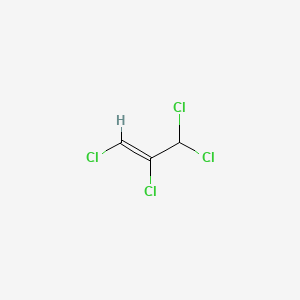

1,2,3,3-Tetrachloropropene, also known as 1,2,3,3-Tetrachloropropene, is a useful research compound. Its molecular formula is C3H2Cl4 and its molecular weight is 179.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,3,3-Tetrachloropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,3-Tetrachloropropene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境修復

1,2,3,3-テトラクロロプロペン: は、特に地下水のハロゲン化脂肪族化合物の分解における環境修復の潜在能力について研究されています 。この化合物は還元脱塩素化を受けることができ、これは環境からの永続的な有機汚染物質の解毒と除去における重要なプロセスです。

フッ素化化合物の合成

この化合物は、トランス-1-クロロ-3,3,3-トリフルオロプロペンなどのフッ素化化合物の合成における重要な中間体として役立ちます 。これらのフッ素化誘導体は、冷凍、エアゾール推進剤、フッ素ポリマーの製造など、さまざまな分野で用途があります。

触媒研究

1,2,3,3-テトラクロロプロペン: は、特に気相フッ素化プロセス用の酸化クロム系触媒の開発における触媒研究で使用されています 。この化合物の反応性は、触媒機構を理解し、工業化学反応で使用される触媒の効率を向上させるのに役立ちます。

除草剤の製造

これは、トリアラートなどの除草剤の製造における重要な中間体です 。これらの除草剤は、農業用途に不可欠であり、効果的な雑草管理を提供し、収穫量の増加に貢献しています。

冷媒開発

この化合物は、次世代の環境に優しい冷媒の開発にも使用されています 。これらの冷媒は、地球温暖化係数とオゾン層破壊係数が低くなるように設計されており、冷却システムにとってより持続可能な選択肢となっています。

先進材料合成

材料科学では、1,2,3,3-テトラクロロプロペンは、フッ素化樹脂やエラストマーなどの先進材料を合成するために研究されています 。これらの材料は、耐薬品性や耐熱性などの独自の特性を持っており、特殊な用途に適しています。

分析化学

分析化学では、質量スペクトルや赤外スペクトルなどの化合物の特性が明確に特徴付けられているため、さまざまなサンプル中の類似化合物の同定と定量に役立つ参照物質となっています .

計算化学

最後に、計算化学は1,2,3,3-テトラクロロプロペンを使用して、化学反応中のハロゲン化化合物の挙動をモデル化および予測します 。これは、反応機構を理解し、所望の特性を持つ化合物を設計するのに役立ちます。

Safety and Hazards

1,2,3,3-Tetrachloropropene is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility or the unborn child . It is very toxic to aquatic organisms and has long-lasting effects .

生化学分析

Biochemical Properties

1,2,3,3-Tetrachloropropene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially causing cellular damage .

Cellular Effects

1,2,3,3-Tetrachloropropene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2,3,3-Tetrachloropropene has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms .

Molecular Mechanism

The molecular mechanism of 1,2,3,3-Tetrachloropropene involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, 1,2,3,3-Tetrachloropropene has been found to inhibit certain dehalogenase enzymes, which are responsible for the breakdown of halogenated compounds. This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,3-Tetrachloropropene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,2,3,3-Tetrachloropropene can degrade over time, leading to the formation of various degradation products. These products may have different biological activities and can influence cellular function in different ways. Long-term exposure to 1,2,3,3-Tetrachloropropene has been associated with chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,2,3,3-Tetrachloropropene vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse effects. For example, high doses of 1,2,3,3-Tetrachloropropene have been shown to cause liver and kidney damage in animal models. The compound’s toxicity is dose-dependent, with higher doses leading to more severe effects .

Metabolic Pathways

1,2,3,3-Tetrachloropropene is involved in various metabolic pathways. It can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to cellular damage. The compound’s metabolism can also influence metabolic flux and metabolite levels, affecting overall cellular function .

Transport and Distribution

The transport and distribution of 1,2,3,3-Tetrachloropropene within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, 1,2,3,3-Tetrachloropropene can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. This accumulation can influence the compound’s biological activity and toxicity .

Subcellular Localization

The subcellular localization of 1,2,3,3-Tetrachloropropene can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, 1,2,3,3-Tetrachloropropene may localize to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. This localization can influence the compound’s effects on cellular function and toxicity .

特性

IUPAC Name |

(Z)-1,2,3,3-tetrachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQRTGGLWOBPG-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(Cl)Cl)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20589-85-9, 34495-85-7 | |

| Record name | 1,2,3,3-Tetrachloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,3-Tetrachloro-1-propene, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034495857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,3-tetrachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,3-TETRACHLORO-1-PROPENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y7W9U67Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of 1,2,3,3-tetrachloropropene in the gas phase?

A1: Gas-phase electron diffraction studies revealed that 1,2,3,3-tetrachloropropene predominantly exists in a conformation where the C3-hydrogen atom eclipses the carbon-carbon double bond. [] This conformation was also found to be dominant in related compounds like 1,1,2,3,3-pentachloropropene. [] Interestingly, a small amount of a second conformer, with the C3-hydrogen atom anti to the double bond, was also detected in the gas phase. []

Q2: Does 1,2,3,3-tetrachloropropene exhibit mutagenic properties?

A2: Research indicates that 1,2,3,3-tetrachloropropene shows mutagenic activity. In vitro studies using Salmonella typhimurium strain TA1535 demonstrated potent mutagenic effects. [] Furthermore, the compound induced chromosome aberrations in Chinese hamster ovary (CHO) cells, an effect that was enhanced by metabolic activation with rat liver enzymes. [] These findings suggest potential genotoxic risks associated with 1,2,3,3-tetrachloropropene exposure.

Q3: Can 1,2,3,3-tetrachloropropene undergo chemical transformations in the presence of a catalyst?

A3: Yes, 1,2,3,3-tetrachloropropene undergoes auto-condensation in the presence of aluminum chloride, a Lewis acid catalyst. [] This reaction leads to the formation of 1,2,3,4,5,5,6,6-octachlorohexene-1. [] Further treatment of the octochlorohexene with alcoholic potassium hydroxide solution yields hexachlorohexadienes. [] These reactions highlight the reactivity of 1,2,3,3-tetrachloropropene and its potential as a synthetic building block.

Q4: What analytical techniques are employed to study 1,2,3,3-tetrachloropropene?

A4: Several analytical techniques have been utilized to characterize and study 1,2,3,3-tetrachloropropene. Gas-phase electron diffraction was instrumental in determining the molecular structure and conformational preferences of the compound. [] Mutagenicity studies employed fluctuation tests with bacterial strains and chromosome aberration assays in mammalian cells. [] These methods provide valuable insights into the structural, conformational, and toxicological properties of this chlorinated compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)

![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)